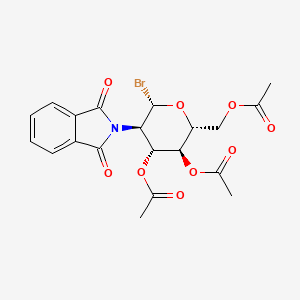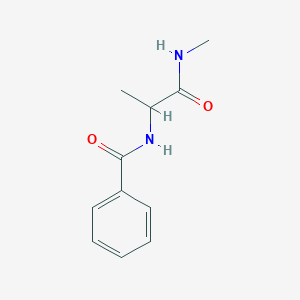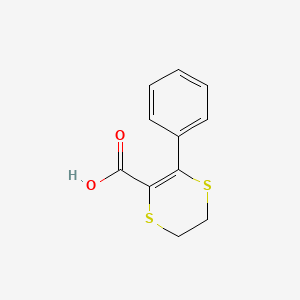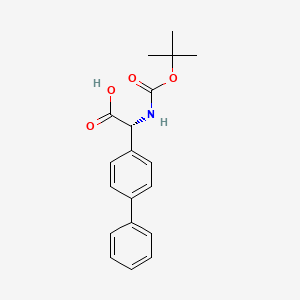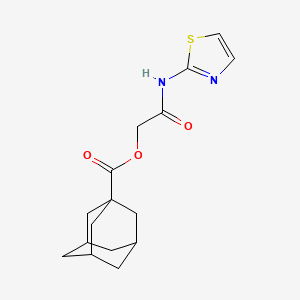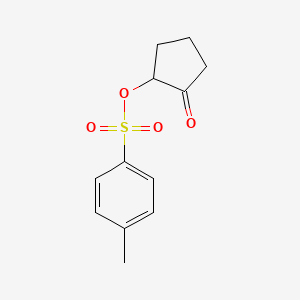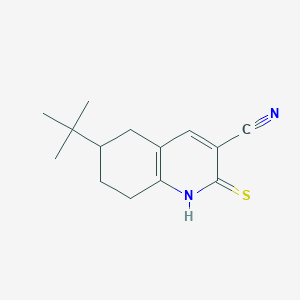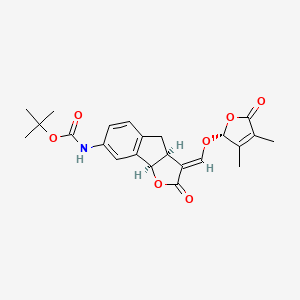
Autophagy-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autophagy-IN-1 is a small molecule inhibitor that specifically targets the autophagy pathway. Autophagy is a cellular process that degrades and recycles cellular components, maintaining cellular homeostasis. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Autophagy-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Autophagy-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Autophagy-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the autophagy pathway and its regulation.
Biology: Helps in understanding the role of autophagy in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and infectious diseases.
Industry: Used in drug discovery and development to identify new therapeutic targets and compounds.
Mechanism of Action
Autophagy-IN-1 exerts its effects by inhibiting key proteins involved in the autophagy pathway. It specifically targets the autophagy-related protein 5 (ATG5) and disrupts the formation of autophagosomes, which are essential for the degradation and recycling of cellular components. This inhibition leads to the accumulation of damaged organelles and proteins, ultimately affecting cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
3-Methyladenine: Another autophagy inhibitor that targets the class III phosphatidylinositol 3-kinase (PI3K) complex.
Chloroquine: Inhibits autophagy by preventing the fusion of autophagosomes with lysosomes.
Bafilomycin A1: Inhibits the vacuolar-type H±ATPase, disrupting autophagosome-lysosome fusion.
Uniqueness of Autophagy-IN-1
This compound is unique due to its specific targeting of ATG5, which is a critical protein in the autophagy pathway. This specificity allows for more precise modulation of autophagy compared to other inhibitors that target broader aspects of the pathway .
Properties
Molecular Formula |
C23H25NO7 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
tert-butyl N-[(3E,3aS,8bR)-3-[[(2R)-3,4-dimethyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-7-yl]carbamate |
InChI |
InChI=1S/C23H25NO7/c1-11-12(2)21(30-19(11)25)28-10-17-16-8-13-6-7-14(24-22(27)31-23(3,4)5)9-15(13)18(16)29-20(17)26/h6-7,9-10,16,18,21H,8H2,1-5H3,(H,24,27)/b17-10+/t16-,18-,21+/m0/s1 |
InChI Key |
RGNNYAWPIKPOLQ-PVBZKGQNSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H]1O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C=C(C=C4)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=C(C(=O)OC1OC=C2C3CC4=C(C3OC2=O)C=C(C=C4)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


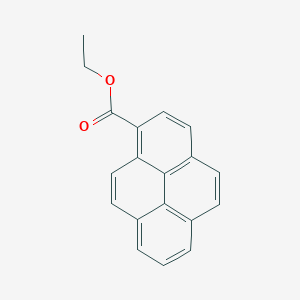
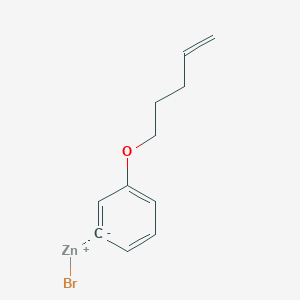

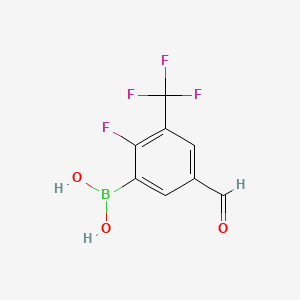
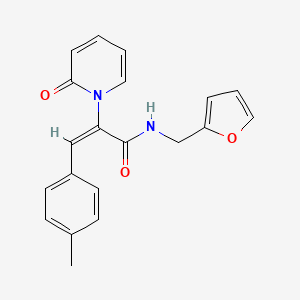
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
